molecular formula C11H6N2O3 B11890712 Furo[2,3-b]quinoxaline-3-carboxylic acid CAS No. 80602-20-6

Furo[2,3-b]quinoxaline-3-carboxylic acid

Cat. No.: B11890712
CAS No.: 80602-20-6
M. Wt: 214.18 g/mol
InChI Key: FXUKNAVNQPTWQL-UHFFFAOYSA-N
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Description

Furo[2,3-b]quinoxaline-3-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a furan ring and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-b]quinoxaline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoxaline derivatives with furan derivatives under specific conditions. For example, a cascade reaction can be employed where methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate or its N-alkyl derivatives are used as starting materials . This method is advantageous as it avoids the use of environmentally harmful reagents and can be scaled up for industrial production.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to achieve these goals. For instance, the use of boric acid as an additive in the reaction mixture has been shown to improve the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]quinoxaline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and reduced quinoxaline derivatives .

Scientific Research Applications

Furo[2,3-b]quinoxaline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furo[2,3-b]quinoxaline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interact with various receptors and enzymes also underlies its potential therapeutic effects.

Comparison with Similar Compounds

Furo[2,3-b]quinoxaline-3-carboxylic acid can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their electronic properties and specific applications, highlighting the unique characteristics of this compound.

Properties

CAS No.

80602-20-6

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

furo[3,2-b]quinoxaline-3-carboxylic acid

InChI

InChI=1S/C11H6N2O3/c14-11(15)6-5-16-10-9(6)12-7-3-1-2-4-8(7)13-10/h1-5H,(H,14,15)

InChI Key

FXUKNAVNQPTWQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=COC3=N2)C(=O)O

Origin of Product

United States

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